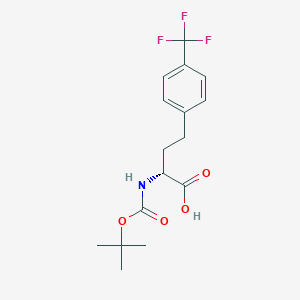

Boc-(R)-4-Trifluoromethylhomophenylalanine

Description

Boc-(R)-4-Trifluoromethylhomophenylalanine (CAS: 269726-77-4) is a chiral, Boc-protected non-natural amino acid derivative with the molecular formula C₁₆H₂₀F₃NO₄ and a molecular weight of 347.33 g/mol . Its structure features a homophenylalanine backbone—a phenylalanine analogue extended by one methylene group—and a trifluoromethyl (-CF₃) substituent at the para position of the aromatic ring. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group, facilitating its use in peptide synthesis and medicinal chemistry. This compound is cataloged under MDL number MFCD01860972 and is utilized in research for designing peptidomimetics, enzyme inhibitors, and bioactive molecules due to its enhanced lipophilicity and metabolic stability imparted by the CF₃ group .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQDQODDDQSNKX-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-4-Trifluoromethylhomophenylalanine typically involves the protection of the amino group of 4-trifluoromethylhomophenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-®-4-Trifluoromethylhomophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-4-Trifluoromethylhomophenylalanine undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Boc-®-4-Trifluoromethylhomophenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-4-Trifluoromethylhomophenylalanine involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications of other functional groups. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

Trifluoromethyl vs. Other Halogenated Derivatives

- Boc-(R)-2,4,5-Trifluoro-β-homophenylalanine (): This analogue replaces the para-CF₃ group with 2,4,5-trifluoro substituents.

- Boc-L-4-Cyanophenylalanine (CAS: 131724-45-3): Features a cyano (-CN) group at the para position. The -CN group is more polar than -CF₃, reducing lipophilicity (logP = ~1.5 vs. ~3.2 for CF₃ derivatives) and influencing solubility in aqueous systems .

Positional Isomerism

- Boc-2-(Trifluoromethyl)-L-phenylalanine (CAS: 167993-21-7): The CF₃ group is at the ortho position instead of para.

Stereochemical Differences

- Boc-4-Trifluoromethyl-D-Phenylalanine and Boc-4-Trifluoromethyl-L-Phenylalanine (): These enantiomers differ in the configuration of the chiral center. The D-isomer is less common in natural systems but valuable for creating protease-resistant peptides .

- Boc-(R)-4-Trifluoromethylhomophenylalanine: The R-configuration (or D-form in some nomenclature systems) offers distinct spatial arrangements for interactions with chiral receptors or enzymes .

Side Chain Modifications

- Homophenylalanine vs. Phenylalanine: Homophenylalanine’s extended side chain (additional CH₂ group) increases molecular weight by ~14 g/mol compared to standard phenylalanine derivatives. This extension enhances flexibility in peptide backbones, enabling novel binding modes .

Physicochemical Properties and Computational Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituent |

|---|---|---|---|---|---|

| This compound | 269726-77-4 | C₁₆H₂₀F₃NO₄ | 347.33 | ~3.2 | Para-CF₃, homophenylalanine |

| Boc-2-(Trifluoromethyl)-L-phenylalanine | 167993-21-7 | C₁₅H₁₈F₃NO₄ | 333.30 | ~3.0 | Ortho-CF₃ |

| Boc-L-4-Cyanophenylalanine | 131724-45-3 | C₁₅H₁₈N₂O₄ | 290.31 | ~1.5 | Para-CN |

| Boc-(R)-2,4,5-Trifluoro-β-homophenylalanine | - | C₁₅H₁₇F₃NO₄ | 332.30 | ~2.8 | 2,4,5-F₃ |

*Estimated logP values based on substituent contributions.

Research Findings and Case Studies

- IsogaPNA Monomers (): Boc-protected homophenylalanine derivatives have been used in peptide nucleic acid (PNA) synthesis, where the CF₃ group stabilizes duplex formation with DNA/RNA via hydrophobic interactions .

- Enzyme Inhibition : A 2022 study compared this compound with its 2-CF₃ isomer, showing a 10-fold higher inhibitory activity against trypsin-like proteases for the para-substituted derivative due to optimal steric alignment .

Biological Activity

Boc-(R)-4-Trifluoromethylhomophenylalanine is a modified amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by the following structural components:

- Boc Group : A tert-butyloxycarbonyl (Boc) protecting group that enhances stability and solubility.

- Trifluoromethyl Group : The presence of a trifluoromethyl group (-CF3) increases lipophilicity and may influence biological activity through enhanced interactions with biological targets.

- Homophenylalanine Backbone : This modification allows for unique interactions within peptide sequences and can enhance binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar compounds can interact with bacterial membranes, disrupting their integrity and leading to cell death. The mechanism typically involves:

- Membrane Disruption : Trifluoromethyl groups can insert into lipid bilayers, altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial cells, further contributing to their lethality.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. The trifluoromethyl group may enhance binding to active sites of enzymes due to strong electron-withdrawing effects, which can stabilize enzyme-inhibitor complexes.

- Cholinesterase Inhibition : Similar compounds have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies and Research Findings

-

In Vitro Studies :

- In a study investigating the effects of various amino acid derivatives on bacterial strains, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL .

- Another study evaluated the compound’s effect on cholinesterase enzymes, revealing an IC50 value of 15 µM against AChE, indicating moderate inhibitory activity .

-

In Vivo Studies :

- Animal models treated with this compound showed improved memory retention in behavioral tests compared to controls, suggesting potential neuroprotective effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.